molecular formula C7H4BrClFNO B8213372 4-Bromo-5-chloro-2-fluorobenzamide

4-Bromo-5-chloro-2-fluorobenzamide

Cat. No.: B8213372
M. Wt: 252.47 g/mol
InChI Key: CVLJEKHQFPSPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-2-fluorobenzamide (CAS 2091949-28-7) is a high-purity, halogenated benzamide derivative offered as a key chemical intermediate for advanced research and development. This compound features a molecular formula of C₇H₄BrClFNO and a molecular weight of 252.47 g/mol . It serves as a versatile building block in organic synthesis, particularly in the design and construction of more complex molecules for pharmaceutical and agrochemical research. Its specific structure, incorporating bromo, chloro, and fluoro substituents, makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are critical in discovering new active compounds. The product is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle with appropriate precautions, including wearing protective gloves, eye and face protection, and ensuring use only in a well-ventilated area . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLJEKHQFPSPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 5 Chloro 2 Fluorobenzamide and Its Analogs

Multi-Step Synthetic Strategies for Halogenated Benzamides

The synthesis of halogenated benzamides like 4-bromo-5-chloro-2-fluorobenzamide often involves a series of well-defined steps, starting from simpler precursors and introducing the required functional groups in a controlled manner.

Precursor Synthesis and Functional Group Transformations

The journey to this compound frequently begins with the synthesis of key precursors such as 4-bromo-5-chloro-2-fluorobenzoic acid or related anilines.

One common route to obtaining 4-bromo-2-fluorobenzoic acid involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene. guidechem.com In a typical procedure, the starting material is treated with an oxidizing agent like potassium permanganate (B83412) in a pyridine (B92270) and water mixture. guidechem.com The reaction mixture is heated, and after workup, the desired carboxylic acid is obtained as a white solid. guidechem.com Another method involves the oxidation of 4-bromo-2-fluorobenzaldehyde (B134337) using sodium chlorite (B76162) and hydrogen peroxide. guidechem.com

Similarly, 4-bromo-2-fluoroaniline (B1266173) can be synthesized by the reduction of 4-bromo-2-fluoro-1-nitrobenzene. chemicalbook.com This transformation is often achieved using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water, followed by heating. chemicalbook.com An alternative approach involves the direct bromination of 2-fluoroaniline (B146934) using a source of bromine, such as tetrabutylammonium (B224687) tribromide, in an aprotic solvent. prepchem.com

These precursors can then undergo further functional group transformations. For instance, a Sandmeyer-type reaction can be employed to introduce additional halogens. A patent describes the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate starting from methyl 2-amino-4-bromo-5-fluorobenzoate. The amino group is first converted to an iodo group via diazotization with sodium nitrite (B80452) followed by reaction with an iodide source. google.com The resulting iodo-compound is then reacted with a cyanide source, such as cuprous cyanide, to yield the cyano-derivative. google.com

Halogenation Techniques and Controlled Reaction Conditions

The introduction of halogen atoms onto the aromatic ring is a critical step in the synthesis of these compounds and requires careful control of reaction conditions to achieve the desired regioselectivity.

Electrophilic aromatic substitution is a fundamental method for halogenation. wikipedia.org For chlorination and bromination of aromatic rings, a Lewis acid catalyst like ferric chloride (FeCl3) or aluminum chloride (AlCl3) is often required to increase the electrophilicity of the halogen. wikipedia.orgmt.com The choice of catalyst and solvent can significantly influence the outcome of the reaction.

Metal-catalyzed C-H activation has emerged as a powerful tool for direct halogenation. rsc.org Ruthenium complexes, for example, have been used for the ortho-C-H halogenation of benzamides. rsc.org A study demonstrated that a system of [Ru3(CO)12] and a silver salt additive could effectively catalyze the bromination and iodination of both electron-rich and electron-deficient benzamides with high selectivity. rsc.org Similarly, iridium catalysts have been employed for the ortho-iodination of Weinreb amides and benzamides. acs.org This method is notable for its mild conditions and tolerance to air and moisture. acs.org

The nature of the substrate itself also dictates the halogenation pathway. For instance, the halogenation of compounds with existing activating or deactivating groups requires careful consideration to predict the position of the incoming halogen.

Halogenation MethodReagents/CatalystSubstrate TypeKey Features
Electrophilic Aromatic SubstitutionX₂, Lewis Acid (e.g., FeCl₃, AlCl₃)Aromatic compoundsRequires catalyst for Cl₂ and Br₂. wikipedia.orgmt.com
Ruthenium-catalyzed C-H Halogenation[Ru₃(CO)₁₂], AgO₂C(1-Ad)BenzamidesHighly selective for ortho-position. rsc.org
Iridium-catalyzed C-H IodinationIr(III) catalyst, acid additiveWeinreb amides, BenzamidesMild conditions, tolerant to air and moisture. acs.org
Free Radical HalogenationN-Bromoamides, lightAliphatic C-H bondsHigh site selectivity. researchgate.net

Amidation Reactions for Benzamide (B126) Formation

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the condensation of the corresponding carboxylic acid (4-bromo-5-chloro-2-fluorobenzoic acid) with an amine source.

A common method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.netacsgcipr.org This can be done by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For example, 5-bromo-2-chlorobenzoic acid can be reacted with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. google.comgoogle.com This acyl chloride can then be reacted with an amine to form the amide.

Direct condensation of carboxylic acids and amines is also possible, often facilitated by a coupling agent or by removing the water byproduct to drive the reaction to completion. acsgcipr.orgresearchgate.net Various condensing agents are available, including carbodiimides (like DCC) and phosphonium-based reagents (like BOP). highfine.comchemicalbook.com For instance, the synthesis of 4-bromo-2-fluoro-N-methylbenzamide can be achieved by reacting 4-bromo-2-fluorobenzoic acid with methylamine (B109427) hydrochloride in the presence of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base like N,N-diisopropylethylamine. chemicalbook.com

Oxidative amidation presents an alternative route where benzylamines are directly converted to benzamides. researchgate.netacs.org An iodine-catalyzed system using tert-butyl hydroperoxide (TBHP) as the oxidant has been shown to be effective for this transformation under mild conditions. acs.org

Advanced Synthetic Approaches to Halogenated Benzamide Derivatives

Beyond traditional multi-step syntheses, advanced methodologies offer greater control and efficiency in the preparation of halogenated benzamides, particularly for creating specific stereoisomers or for accelerating reaction times.

Asymmetric Synthesis and Stereochemical Control

The spatial arrangement of atoms in a molecule, or its stereochemistry, can be critical for its biological activity. rijournals.com Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of halogenated benzamides, this can involve creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. nih.gov

Another strategy for achieving stereochemical control is through the use of chiral auxiliaries or catalysts in reactions. For instance, the asymmetric synthesis of axially chiral benzamides has been accomplished by the enantiotopic lithiation of prochiral arene chromium complexes using a chiral lithium amide base, followed by electrophilic substitution. acs.org The conformation of the amide bond in secondary and tertiary benzamides can also influence stereochemical outcomes, a feature that can be exploited in the determination of absolute configuration using techniques like circular dichroism. nih.govresearchgate.net

Asymmetric MethodCatalyst/ReagentType of StereocontrolKey Finding
Peptide-Catalyzed BrominationTetrapeptideEnantioselective synthesis of atropisomersA single, initial mono-bromination appears to be the stereochemistry-determining step. nih.gov
Enantiotopic LithiationChiral lithium amide base, Arene chromium complexesAsymmetric synthesis of axially chiral benzamidesAllows for the preparation of enantiomerically active benzamides. acs.org
Cinchona-derived Catalyst(DHQ)₂PHALAsymmetric alkylation of iminesHigh yield and enantioselectivity in the synthesis of chiral amines. beilstein-journals.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained popularity as a green chemistry technique that can significantly reduce reaction times, increase yields, and sometimes enable reactions that are difficult to achieve through conventional heating. rasayanjournal.co.inresearchgate.net

The application of microwave irradiation has been shown to be effective in various steps of benzamide synthesis. For example, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave heating. rasayanjournal.co.inmdpi.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. researchgate.net

Microwave-assisted synthesis has also been successfully applied to the ring-opening of oxazolones by amines to form benzamides, a reaction that can be challenging to achieve by conventional heating. researchgate.net Furthermore, a microwave-assisted, catalyst-free method for the direct synthesis of amides from carboxylic acids and amines has been developed, offering a fast and efficient route to these compounds without the need for solvents or chromatographic purification in many cases. nih.gov Microwave reactors allow for precise temperature and pressure control, making the reactions safe and reproducible. mdpi.org

Reaction TypeConventional Method TimeMicrowave-Assisted TimeKey Advantage
Benzamide Hydrolysis1 hour7 minutesSignificant reduction in reaction time. rasayanjournal.co.inmdpi.org
Toluene Oxidation with KMnO₄10-12 hours5 minutesDrastic acceleration of the reaction. rasayanjournal.co.in
Amide Synthesis from Acid and AmineVaries (often long)~2 hoursFast, efficient, and often solvent-free. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Benzamides

The synthesis of complex molecules such as halogenated benzamides is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve the sustainability of chemical manufacturing. The formation of the amide bond, central to the synthesis of this compound, is a primary focus of these efforts due to the widespread use of this reaction in the pharmaceutical and chemical industries. rsc.org

Traditionally, amide bond formation relies on stoichiometric activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), thionyl chloride, or coupling reagents such as HATU. digitellinc.com These methods, while effective, are known for their poor atom economy, generating significant quantities of waste byproducts that can be difficult to separate and dispose of safely. digitellinc.comgoogle.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified the development of catalytic amide bond formation as a key area for improvement to minimize this waste. researchgate.net

Modern green approaches seek to replace these stoichiometric methods with catalytic alternatives. Key strategies include:

Catalytic Direct Amidation: This involves the direct coupling of a carboxylic acid with an amine, releasing only water as a byproduct. Various catalytic systems, including those based on boron researchgate.net and transition metals like ruthenium researchgate.net and manganese rsc.org, have been developed for this purpose. These methods offer high atom economy and avoid the use of hazardous coupling reagents.

Biocatalysis: The use of enzymes as catalysts for amide bond formation is a promising green alternative. rsc.orgdigitellinc.com Hydrolase enzymes can be used in low-water systems to drive the reaction equilibrium towards amide synthesis. rsc.org Biocatalysis offers high selectivity and operates under mild conditions, though expanding the range of suitable enzymes for complex substrates remains an area of active research. digitellinc.com

Greener Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.netrsc.org Research has demonstrated the feasibility of conducting amide synthesis in greener solvents like water or methanol. rsc.orgmolport.com For instance, a metal-free, additive-free direct amidation of esters has been successfully developed using water as the solvent. molport.com Additionally, the use of microwave-assisted reactions and energy-efficient equipment contributes to a more sustainable process. nih.gov

By integrating these principles, the synthesis of halogenated benzamides can be shifted towards more sustainable pathways that are safer, more efficient, and generate less waste.

Optimization of Reaction Pathways and Yields

The efficient synthesis of this compound is critical for its application in research and development. Optimization focuses on maximizing product yield and purity while minimizing costs and environmental impact. A common and practical synthetic route starts from the corresponding carboxylic acid, 4-Bromo-5-chloro-2-fluorobenzoic acid, which is commercially available. This process generally involves two key steps: the activation of the carboxylic acid and the subsequent amidation.

The first step is the conversion of the carboxylic acid to a more reactive intermediate, typically an acyl chloride. This is often achieved by reacting the starting benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The choice of reagent and reaction conditions is crucial for achieving high conversion with minimal side products.

The second step is the amidation of the activated acyl chloride. This is accomplished by reacting the intermediate with a source of ammonia (B1221849), such as aqueous ammonium hydroxide (B78521), to form the final benzamide product. google.comgoogleapis.com

The following interactive data table illustrates a hypothetical optimization study for the amidation step. It showcases how different parameters can be adjusted to improve the reaction outcome, based on findings from similar syntheses of complex benzamides. googleapis.comresearchgate.net

Table 1: Optimization of the Amidation Reaction for this compound Synthesis Note: This table presents illustrative data based on typical optimization studies for analogous chemical reactions.

EntryAmmonia SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NH₃ in DioxaneDioxane25127592
2Aqueous NH₄OHTHF25128295
3Aqueous NH₄OHTHF5068896
4Aqueous NH₄OHAcetonitrile (B52724)5068594
5Aqueous NH₄OH THF 60 4 94 98
6Gaseous NH₃Toluene6089097

As suggested by the table, moving from a dioxane-based system to a biphasic system with tetrahydrofuran (B95107) (THF) and aqueous ammonium hydroxide (Entry 2) can improve the yield. Further optimization of temperature and reaction time (Entries 3-5) demonstrates that a higher temperature can shorten the required reaction time and significantly increase the yield and purity. The optimal conditions in this illustrative study (Entry 5) were found to be reacting the acyl chloride intermediate with aqueous ammonium hydroxide in THF at 60°C for 4 hours, resulting in a 94% yield with 98% purity. Such process development is crucial for developing a scalable and economical manufacturing process suitable for industrial production. researchgate.net

Based on a comprehensive search of available scientific literature, the specific experimental data required to construct a detailed article on the advanced structural characterization of this compound is not publicly available.

A thorough investigation for single-crystal X-ray diffraction (SCXRD) studies, which is the foundational experimental technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, yielded no specific results for the title compound.

This critical information is prerequisite for a scientifically accurate discussion of the topics outlined in the prompt, including:

Crystal Structure and Unit Cell Parameters: These are the direct outputs of an SCXRD experiment.

Supramolecular Chemistry and Intermolecular Interactions: A detailed analysis of hydrogen bonding, halogen bonding, and π-interactions is only possible by examining the molecular packing within the crystal lattice, which is revealed by SCXRD.

While information exists for structurally related but distinct compounds, extrapolating this data would be scientifically unsound and would not pertain to the specific molecular and crystalline architecture of this compound. Therefore, without the foundational crystallographic data, it is not possible to generate the requested authoritative and accurate scientific article.

Advanced Structural Characterization of 4 Bromo 5 Chloro 2 Fluorobenzamide

Supramolecular Chemistry and Intermolecular Interactions in Crystalline Architectures

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

There is no published research that employs Hirshfeld surface analysis to quantify the intermolecular contacts within the crystal structure of 4-bromo-5-chloro-2-fluorobenzamide. Such an analysis would typically involve generating 2D fingerprint plots to identify and quantify the prevalence of different types of interactions, such as halogen-halogen, hydrogen-halogen, and π-stacking interactions, which are expected in a molecule with its substituent pattern. This information is crucial for understanding the forces that govern the crystal packing. Without experimental single-crystal X-ray diffraction data, these surfaces and their corresponding analyses cannot be generated.

X-ray Powder Diffraction (XRPD) Studies of Polymorphism and Solvates

Investigations into the potential polymorphism and solvate formation of this compound using X-ray powder diffraction have not been reported. XRPD is a fundamental technique for identifying different crystalline forms (polymorphs) or compounds that incorporate solvent molecules into their crystal lattice (solvates), which can significantly impact the physical and chemical properties of a material.

Solvate Formation and Crystallization Engineering

There is no available information on the solvate-forming tendencies of this compound or any attempts at crystallization engineering. Studies in this area would involve crystallizing the compound from a variety of solvents to determine if it forms solvates and to control the resulting crystal habit and form.

Polymorphic Forms and Their Structural Elucidation

The existence of polymorphic forms of this compound has not been documented. A thorough polymorphic screen, typically involving techniques like XRPD and thermal analysis, would be required to identify if the compound can exist in multiple crystalline arrangements. The structural elucidation of any such forms would necessitate further analysis, likely by single-crystal X-ray diffraction.

Spectroscopic Investigations of 4 Bromo 5 Chloro 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy would be a crucial tool for elucidating the precise structure of 4-Bromo-5-chloro-2-fluorobenzamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the adjacent halogen substituents. The amide protons would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts significantly affected by the electronegativity and position of the halogen atoms. An additional signal would correspond to the carbonyl carbon of the amide group.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom attached to the benzene (B151609) ring. The chemical shift and any observed coupling to adjacent protons would confirm its position relative to the other substituents.

A hypothetical data table for the NMR analysis is presented below based on general principles and data for analogous compounds.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H (Aromatic)7.0 - 8.5Doublet, Doublet of doubletsJ(H,H), J(H,F)
¹H (Amide)5.0 - 8.0Broad SingletN/A
¹³C (Aromatic)110 - 160Singlet, Doublet (due to C-F coupling)J(C,F)
¹³C (Carbonyl)160 - 170SingletN/A
¹⁹F-100 to -130Doublet of doubletsJ(F,H)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy would be instrumental in identifying the functional groups present in this compound and probing intermolecular interactions.

The FTIR spectrum would be characterized by absorption bands corresponding to the vibrational modes of the amide group and the substituted benzene ring. Key expected vibrational frequencies are outlined in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Stretching (Amide)3400 - 3100Medium - Strong
C=O Stretching (Amide I)1680 - 1630Strong
N-H Bending (Amide II)1650 - 1550Medium - Strong
C-N Stretching (Amide III)1420 - 1380Medium
C-H Aromatic Stretching3100 - 3000Medium - Weak
C=C Aromatic Stretching1600 - 1450Medium
C-F Stretching1250 - 1000Strong
C-Cl Stretching850 - 550Strong
C-Br Stretching650 - 500Strong

The presence of the amide group allows for the formation of intermolecular hydrogen bonds. These interactions would be observable in the FTIR spectrum. The N-H stretching vibrations would likely appear as a broad band at a lower frequency compared to a free N-H group. Similarly, the C=O stretching frequency might shift to a lower wavenumber due to its involvement as a hydrogen bond acceptor. The extent of these shifts would provide insight into the strength and nature of the hydrogen bonding network in the solid state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound and to deduce its structure from the fragmentation pattern.

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺, [M+4]⁺, etc.) in predictable ratios, confirming the presence of these halogens. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Common fragmentation pathways for benzamides would likely involve the cleavage of the C-N bond and the loss of the amide group. Fragmentation of the aromatic ring, with the loss of halogen atoms or other small neutral molecules, would also be expected.

Expected Fragmentation Data:

m/z Value Possible Fragment Ion
[M]⁺This compound
[M-NH₂]⁺4-Bromo-5-chloro-2-fluorobenzoyl cation
[M-CONH₂]⁺4-Bromo-5-chloro-2-fluorophenyl cation

UV-Vis Spectroscopy and Optical Properties

UV-Vis spectroscopy would provide information about the electronic transitions within the this compound molecule. The spectrum, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would likely exhibit absorption bands in the ultraviolet region.

These absorptions would correspond to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group of the amide function. The position and intensity of these absorption maxima (λ_max) would be influenced by the electronic effects of the bromo, chloro, and fluoro substituents on the benzene ring.

Electronic Transition Expected λ_max Range (nm)
π → π200 - 280
n → π280 - 350

Further experimental work is required to fully characterize the spectroscopic properties of this compound and to validate these theoretical predictions.

Computational and Theoretical Studies of 4 Bromo 5 Chloro 2 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. rsc.orgnih.gov It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with 3N coordinates for N electrons.

Geometry Optimization and Electronic Structure Determination

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 4-bromo-5-chloro-2-fluorobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these calculations. nih.gov The optimized geometry provides the foundation for all other computational analyses. Once the geometry is optimized, a wealth of information about the molecule's electronic structure, such as orbital energies and electron distribution, can be determined.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. stuba.skyoutube.com The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: This orbital represents the lowest energy site for accepting an electron. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
ΔE (LUMO-HOMO) Energy gap between HOMO and LUMORelates to chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and fluorine.

Blue regions: Represent areas of positive electrostatic potential, which are electron-poor and are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions: Denote areas of neutral or near-zero potential.

For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing valuable information about its intermolecular interaction patterns. For instance, the carbonyl oxygen would be expected to be a region of high negative potential.

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more detailed prediction of regioselectivity in chemical reactions than MEP analysis alone.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance), indicating where an additional electron would most likely reside.

f-(r): For electrophilic attack (electron donation), showing from where an electron is most likely to be removed.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, and radical attacks, offering a more refined understanding of its chemical behavior. nih.gov

Advanced Quantum Chemical Methodologies

Beyond standard DFT calculations, more advanced theoretical methods can provide deeper insights into the chemical reactivity of a molecule.

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors

Conceptual DFT (CDFT) provides a framework for defining and calculating a range of chemical concepts from the principles of density functional theory. These descriptors can be global (describing the molecule as a whole) or local (describing specific sites within the molecule).

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2The resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / ηThe inverse of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

For this compound, calculating these global descriptors would provide a comprehensive profile of its intrinsic chemical behavior, allowing for comparisons with other related compounds. The local reactivity descriptors in CDFT, such as the Fukui function mentioned previously, further refine this picture by identifying the specific atomic sites where these global reactivity trends are most pronounced.

Wavefunction-Based Properties: Localized Orbital Locator (LOL) and Electron Localization Function (ELF)

To date, no studies detailing the Localized Orbital Locator (LOL) or Electron Localization Function (ELF) analyses for this compound have been published. Such an analysis would be crucial for understanding the electronic structure, revealing the precise locations of bonding electron pairs, lone pairs, and the influence of the electronegative halogen substituents on electron localization within the molecule.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

There is currently no available Natural Bond Orbital (NBO) analysis for this compound in published literature. An NBO study would provide quantitative insights into intramolecular bonding, including the stabilizing effects of hyperconjugation between the amide group, the phenyl ring, and the halogen atoms. Data tables from such an analysis would typically detail the key donor-acceptor interactions and their associated stabilization energies.

Non-Linear Optical (NLO) Properties Prediction

Predictions of the non-linear optical (NLO) properties for this compound are not found in current scientific literature. A computational study in this area would calculate the molecule's hyperpolarizability (β), indicating its potential for use in optoelectronic materials. The interplay between the electron-withdrawing halogens and the amide group would be of primary interest in determining its NLO response.

Charge Density Analysis and Topological Studies

Comprehensive charge density and topological studies require specific experimental and theoretical data that are currently unavailable for this compound.

Experimental Charge Density Distribution via High-Resolution X-ray Diffraction

No crystal structure determined by high-resolution X-ray diffraction for this compound has been deposited in crystallographic databases. This experimental technique is fundamental for mapping the electron density distribution and understanding the bonding and intermolecular interactions in the solid state.

Hansen-Coppens Multipolar Formalism of Electron Density

The application of the Hansen-Coppens multipolar formalism is dependent on the availability of high-resolution X-ray diffraction data. nih.govamu.edu.pl Since this data is absent for this compound, no such charge density refinement has been performed. This analysis would provide a detailed, aspherical model of the electron density around each atom. rsc.org

Bader's Quantum Theory of Atoms In Molecules (AIM) Approach

A topological analysis using Bader's Quantum Theory of Atoms in Molecules (AIM) has not been reported for this compound. An AIM analysis, performed on either theoretical or experimental charge density, would characterize the nature of the covalent bonds and non-covalent interactions by identifying bond critical points and analyzing their properties. researchgate.net

Periodic Quantum Calculations for Solid-State Properties

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a computational method to study the time-dependent behavior of a molecular system, providing a detailed view of conformational changes and intermolecular interactions.

Conformational Energy Landscapes and Stability

The conformational landscape of a molecule describes the potential energy of the molecule as a function of its atomic coordinates. Studies have shown that molecules can be distorted by up to 20 kJ mol⁻¹ due to crystal packing forces. rsc.org The ability to predict the shape adopted by flexible molecules in their solid state is essential for understanding and engineering crystal packing and properties. rsc.org While specific conformational energy landscapes for this compound have not been detailed, the general principle is that crystallization can sometimes favor higher-energy conformers if they allow for more significant intermolecular stabilization. rsc.org The stability of different conformers is a balance between intramolecular strain and intermolecular interactions within the crystal lattice.

Dynamics of Molecular Interactions

The dynamics of molecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the structure and properties of molecular crystals. MD simulations can elucidate the nature and strength of these interactions and how they fluctuate over time. For benzamide (B126) derivatives, the amide group can act as both a hydrogen bond donor and acceptor, leading to the formation of various hydrogen-bonded networks. The presence of halogen atoms (bromine and chlorine) and a fluorine atom on the benzene (B151609) ring of this compound would further influence the intermolecular interactions through halogen bonding and other electrostatic interactions. The nature of the driving forces induced by the presence of ions and their role in the conformational stability of molecules is an area of active research. nih.gov

Reactivity and Reaction Mechanisms of 4 Bromo 5 Chloro 2 Fluorobenzamide

Substitution Reactions Involving Halogen Atoms on the Benzene (B151609) Ring

The benzene ring of 4-Bromo-5-chloro-2-fluorobenzamide is substituted with three halogen atoms, which can act as leaving groups in substitution reactions. The ring is also influenced by the strong electron-withdrawing nature of the amide group (-CONH2) and the halogens themselves, making it electron-deficient. This electronic profile is key to understanding its substitution patterns.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as these positions can effectively delocalize the negative charge of the intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In this compound, the ring is heavily substituted with electron-withdrawing groups:

-CONH₂ group: A moderately strong electron-withdrawing group.

-F, -Cl, -Br: Halogens are inductively electron-withdrawing.

The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of the substituent at the reaction site, rather than the C-X bond strength. masterorganicchemistry.com

Given the substitution pattern:

The fluorine atom at C-2 is ortho to the powerfully electron-withdrawing amide group.

The chlorine atom at C-5 is meta to the amide group.

The bromine atom at C-4 is para to the fluorine and meta to the amide group.

The fluorine at the C-2 position is the most likely site for nucleophilic attack. Its position ortho to the amide group allows for significant stabilization of the negative charge in the Meisenheimer intermediate through resonance. Therefore, treatment with a strong nucleophile (e.g., sodium methoxide, ammonia (B1221849), or an amine) would likely lead to the selective displacement of the fluoride (B91410) ion. youtube.comresearchgate.net

FeatureDescription
Most Probable Reaction Site C-2 (Fluorine)
Reason Ortho-activation by the electron-withdrawing amide group (-CONH₂) and higher electronegativity of fluorine.
Mechanism Addition of nucleophile to form a Meisenheimer complex, followed by elimination of the fluoride ion.
Potential Nucleophiles RO⁻, R₂NH, NH₃, RS⁻

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. lumenlearning.com The substituents already present on the ring determine the rate and regioselectivity of the reaction.

Amide group (-CONH₂): This group is deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. mnstate.edu

Halogens (-F, -Cl, -Br): These are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.orglibretexts.org

In this compound, the benzene ring is significantly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the four substituents. The only available position for substitution is C-6. To determine the directing influence, we must consider the effects of the adjacent substituents: the fluorine at C-2 and the chlorine at C-5. Both are ortho, para-directors. The fluorine directs an incoming electrophile to its ortho (C-3, occupied) and para (C-5, occupied) positions. The chlorine directs to its ortho (C-6, available) and para (C-2, occupied) positions. The amide group directs to its meta positions (C-3 and C-5, both occupied).

Therefore, the directing effects of the substituents converge to make the C-6 position the only possible, albeit highly disfavored, site for electrophilic substitution. The reaction would require harsh conditions (e.g., strong Lewis acids, high temperatures) and would likely proceed slowly, if at all. lumenlearning.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com For this compound, the C-Br bond at position 4 is significantly more reactive than the C-Cl bond in the typical oxidative addition step of the catalytic cycle. Therefore, a selective Suzuki coupling is expected to occur at the C-4 position, replacing the bromine atom with the organic group from the boronic acid. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov Similar to the Suzuki reaction, the greater reactivity of the C-Br bond means that the Sonogashira coupling would selectively occur at the C-4 position, introducing an alkynyl group. nih.govsoton.ac.ukresearchgate.net It is possible to achieve coupling at the C-Cl bond, but this typically requires more specialized and forceful conditions, such as the use of bulky, electron-rich phosphine (B1218219) ligands and higher temperatures.

ReactionReactive SiteReagentsProduct
Suzuki Coupling C-4 (Bromo)R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4-R-5-chloro-2-fluorobenzamide
Sonogashira Coupling C-4 (Bromo)R-C≡CH, Pd catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)4-(R-C≡C)-5-chloro-2-fluorobenzamide

Transformations of the Amide Functional Group

The amide group is a robust functional group, but it can be transformed through reactions like hydrolysis and reduction.

Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and ammonia (or an amine). This reaction can be catalyzed by either acid or base and typically requires heating. khanacademy.org

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of ammonia (which is protonated under acidic conditions to form an ammonium (B1175870) ion) to give the carboxylic acid. cdnsciencepub.comrsc.org The reaction is effectively irreversible because the resulting amine is protonated by the acid, preventing it from re-attacking the carboxylic acid. youtube.com

Product: 4-Bromo-5-chloro-2-fluorobenzoic acid and ammonium ion.

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to eject the amide anion (⁻NH₂), a poor leaving group. To facilitate this, a proton transfer from a water molecule typically occurs to neutralize the leaving group to ammonia. The carboxylic acid formed is deprotonated by the basic conditions to yield a carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. acs.org

Products: 4-Bromo-5-chloro-2-fluorobenzoate (requires acidic workup to form the carboxylic acid) and ammonia.

The reduction of an amide to an amine requires a strong reducing agent, as amides are one of the least reactive carboxylic acid derivatives. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this transformation. masterorganicchemistry.comunizin.org

The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the amide's carbonyl carbon. chemistrysteps.com The oxygen atom coordinates to the aluminum, forming a good leaving group. A subsequent elimination step forms an iminium ion intermediate, which is then rapidly reduced by a second equivalent of hydride to yield the final amine product. An aqueous workup is necessary to neutralize the reaction mixture and isolate the amine. masterorganicchemistry.com

Reagent: Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup.

Product: (4-Bromo-5-chloro-2-fluorophenyl)methanamine.

Oxidation Reactions

The oxidation of benzamide (B126) derivatives can proceed through various pathways, often targeting the amide functionality or the aromatic ring, depending on the oxidant and reaction conditions. For polyhalogenated benzamides such as this compound, the electron-withdrawing nature of the halogen substituents renders the aromatic ring less susceptible to electrophilic attack, a common mechanism in many oxidation reactions. However, specific oxidizing agents can effect transformations.

Research into the oxidation of substituted benzamides has highlighted the utility of hypervalent iodine reagents. These reagents are known to participate in a variety of oxidative transformations. While specific studies detailing the oxidation of this compound are not extensively documented in publicly available literature, general principles suggest that under appropriate conditions, oxidation could be directed to the amide nitrogen or potentially lead to oxidative coupling reactions.

In a broader context, studies on the oxidation of tertiary benzamides have shown that reaction rates can be largely insensitive to the nature of the substituents on the benzamide ring. ethz.ch This suggests that the oxidation mechanism may not be significantly influenced by the electronic effects of the halogen atoms in this compound. However, the specific reactivity of the primary amide in this compound towards various oxidants remains an area requiring more focused investigation.

A comparative study on the formation of halogenated disinfection byproducts from the chlorination and bromination of amino acids revealed that bromine can be a more effective halogenating agent than chlorine. nih.gov While not a direct oxidation of the benzamide, this highlights the differing reactivities of bromine and chlorine, which could influence the outcome of oxidation reactions where the halogens themselves might participate or influence reaction pathways.

Mechanistic Investigations of Novel Reactions Involving this compound

The utility of this compound as a building block in the synthesis of targeted therapeutic agents, such as KRAS G12C inhibitors, has been documented in patent literature. researchgate.netresearchgate.net The synthetic sequences often involve the transformation of the benzamide into more complex heterocyclic systems. While these patents primarily focus on the final products, they provide insight into the types of reactions the molecule can undergo.

For instance, the conversion of 4-bromo-5-chloro-2-fluorobenzoic acid to this compound is a standard amidation reaction. researchgate.netresearchgate.net Subsequent steps in these synthetic routes often involve nucleophilic substitution or cross-coupling reactions, where the bromine and chlorine atoms can serve as leaving groups. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, typically remains on the ring. The amide group itself can act as a directing group in certain reactions or can be further functionalized.

Mechanistic studies on related systems, such as the electrochemical oxidation of amines and amides, provide a framework for understanding potential transformations. researchgate.net Such studies reveal that the oxidation of amides can proceed via radical mechanisms, often initiated by the abstraction of a hydrogen atom. The specific mechanistic pathways for novel reactions involving this compound would be highly dependent on the reagents and conditions employed and represent an area ripe for further academic exploration.

Derivatization Strategies and Analog Synthesis Based on 4 Bromo 5 Chloro 2 Fluorobenzamide

Synthesis of Novel Halogenated Benzamide (B126) Derivatives and Isomers

The precise placement of halogen atoms on the benzamide scaffold can significantly influence the compound's physicochemical properties and biological activity. Researchers have developed various synthetic routes to access a diverse range of halogenated derivatives and isomers of the parent compound.

One common approach involves the use of appropriately substituted starting materials. For instance, the synthesis of N-(4-bromo-2-fluorophenyl)-5-chloro-2-fluorobenzamide, an isomer of the parent compound, can be achieved through the condensation of 5-chloro-2-fluorobenzoic acid with 4-bromo-2-fluoroaniline (B1266173). molport.com This method allows for the systematic variation of the substitution pattern on both the benzoyl and aniline (B41778) rings.

Furthermore, multi-step synthetic sequences starting from simpler, commercially available materials are frequently employed. A general strategy for producing novel benzamide derivatives involves the initial synthesis of a key intermediate, which is then coupled with various substituted benzoic acids or anilines. nih.gov For example, a piperidine-containing intermediate can be prepared and subsequently reacted with different benzoic acid compounds to yield a library of benzamide derivatives. nih.gov

The synthesis of other halogenated building blocks, such as 2-bromo-5-fluorobenzotrifluoride, provides further opportunities for creating diverse analogs. google.comgoogle.com These synthetic methods often involve nitration, reduction, diazotization, and subsequent bromination or fluorination reactions to introduce the desired halogen atoms at specific positions on the aromatic ring. google.comgoogle.com The availability of a wide array of halogenated precursors, including 4-bromo-2-chloro-5-fluoroiodobenzene (B1500299) nih.govsynquestlabs.com and 5-bromo-2-chloro-benzoic acid google.com, expands the accessible chemical space for derivatization.

Functionalization at Aromatic Ring Positions

Beyond the synthesis of halogenated isomers, the introduction of other functional groups onto the aromatic ring of 4-bromo-5-chloro-2-fluorobenzamide is a key strategy for exploring structure-activity relationships. Standard organic reactions can be employed to modify the existing halogen substituents or to introduce new groups.

For example, the bromine atom can be a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino groups. While specific examples for this compound are not detailed in the provided results, the general principles of these reactions are widely applicable in medicinal chemistry.

Similarly, the synthesis of related structures, such as ring-substituted 2-methoxyethyl phenylcyanoacrylates, demonstrates the feasibility of introducing a variety of substituents onto a phenyl ring through methods like the Knoevenagel condensation. researchgate.net This reaction, which involves the condensation of a benzaldehyde (B42025) with an active methylene (B1212753) compound, can be adapted to introduce diverse functionalities. researchgate.net

Modifications of the Amide Nitrogen and Carbonyl Groups

The amide bond is a critical pharmacophoric element, and its modification can lead to significant changes in a molecule's biological profile. Derivatization strategies targeting the amide nitrogen and carbonyl group of this compound can yield a range of analogs with altered properties.

Alkylation or arylation of the amide nitrogen can be achieved through various synthetic methods. For example, the synthesis of N-(4-bromo-phenyl)-2-chloro-benzamide demonstrates the formation of an N-aryl benzamide. nist.gov Similarly, the synthesis of 4-bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid and methylamine (B109427) hydrochloride illustrates a straightforward method for N-alkylation. chemicalbook.com This reaction is often facilitated by coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). nih.govchemicalbook.com

Reduction of the carbonyl group to a methylene group would transform the benzamide into a benzylamine (B48309) derivative, significantly altering the molecule's shape and hydrogen bonding capabilities. While not explicitly described for this specific compound in the search results, this is a standard transformation in medicinal chemistry.

Applications of 4 Bromo 5 Chloro 2 Fluorobenzamide As a Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The presence of multiple halogen substituents on the aromatic ring of 4-bromo-5-chloro-2-fluorobenzamide offers several handles for selective chemical transformations, making it a potentially versatile precursor for the synthesis of complex organic architectures, particularly heterocyclic systems. The fluorine atom at the ortho position to the amide group is particularly significant, as it can activate the molecule for nucleophilic aromatic substitution (SNAr) reactions.

One of the most promising applications of ortho-fluorobenzamides is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. acs.org The general strategy involves the reaction of an ortho-fluorobenzamide with an appropriate nitrogen-containing nucleophile, such as an amide or an amine, which proceeds via an initial SNAr reaction followed by an intramolecular cyclization to form the quinazolinone ring system. For instance, a transition-metal-free synthesis of quinazolin-4-ones has been developed using a cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides in dimethyl sulfoxide. acs.org This methodology could theoretically be applied to this compound to generate highly substituted quinazolinone derivatives, where the bromo and chloro substituents remain available for further functionalization.

The bromine and chlorine atoms on the benzamide (B126) ring also serve as valuable sites for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core and the construction of complex polycyclic and biaryl structures. The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for sequential and site-selective cross-coupling reactions, further enhancing the synthetic utility of this building block.

Table 1: Potential Reactions for Complex Architecture Synthesis

Reaction TypePotential ReagentsProduct ClassSignificance
Nucleophilic Aromatic Substitution (SNAr)Amides, AminesSubstituted QuinazolinonesAccess to biologically active heterocyclic scaffolds. acs.orgnih.gov
Suzuki CouplingArylboronic acidsBiaryl compoundsConstruction of complex aromatic systems.
Heck CouplingAlkenesStilbene derivativesFormation of C-C double bonds for extended conjugation.
Buchwald-Hartwig AminationAminesDi- or tri-substituted anilinesIntroduction of diverse amino functionalities.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating structural elements from each of the starting materials. While specific examples of this compound in MCRs are not readily found in the literature, its structural features suggest potential for its inclusion in such reactions.

For instance, the amide functionality could potentially participate in Ugi or Passerini reactions, which are cornerstone isocyanide-based MCRs. However, the steric hindrance and electronic effects of the halogen substituents might influence the reactivity of the amide group.

A more plausible application lies in MCRs where the aromatic ring itself is a reactive component. For example, variations of the Biginelli or Hantzsch reactions that utilize aromatic aldehydes could potentially be adapted. If the benzamide were first converted to the corresponding aldehyde, 4-bromo-5-chloro-2-fluorobenzaldehyde, it could then serve as a key component in these classic MCRs to generate highly functionalized dihydropyrimidines or dihydropyridines, respectively. These heterocyclic cores are prevalent in many biologically active compounds.

Integration into Materials Science and Supramolecular Chemistry

The field of materials science and supramolecular chemistry often leverages non-covalent interactions to construct well-ordered molecular assemblies with emergent properties. Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base, has gained significant attention as a tool for crystal engineering and the design of functional materials. researchgate.netrsc.org

The presence of bromine, chlorine, and fluorine atoms in this compound makes it an interesting candidate for studies in supramolecular chemistry. These halogens can participate in various non-covalent interactions, including halogen bonding, hydrogen bonding (with the amide N-H), and π-π stacking interactions. The interplay of these forces could direct the self-assembly of the molecules into distinct supramolecular architectures, such as tapes, sheets, or three-dimensional networks. nih.gov

The specific arrangement of the halogen atoms could lead to the formation of specific halogen bond synthons, which are reliable and predictable patterns of interaction. researchgate.net For example, the bromine and chlorine atoms could act as halogen bond donors, interacting with the amide oxygen or the aromatic rings of neighboring molecules. The fluorine atom, being less polarizable, is a weaker halogen bond donor but can participate in hydrogen bonding.

The resulting supramolecular structures could exhibit interesting properties, such as liquid crystallinity, nonlinear optical behavior, or host-guest recognition. Furthermore, the incorporation of such highly halogenated building blocks into polymers could influence their thermal stability, flame retardancy, and electronic properties. While experimental data on this compound in this context is lacking, the principles of supramolecular chemistry suggest a rich potential for exploration. researchgate.netrsc.orgnih.gov

Table 2: Potential Supramolecular Interactions and Applications

Interaction TypePotential FunctionApplication Area
Halogen Bonding (Br/Cl···O/N)Directing self-assemblyCrystal engineering, liquid crystals. researchgate.net
Hydrogen Bonding (N-H···O/F)Formation of chains or sheetsPolymer science, gel formation.
π-π StackingStabilization of assembliesOrganic electronics, sensor technology.

Advanced Analytical Method Development for 4 Bromo 5 Chloro 2 Fluorobenzamide

Chromatographic Methodologies

Chromatographic techniques are paramount for separating and quantifying 4-Bromo-5-chloro-2-fluorobenzamide from its potential impurities, starting materials, and degradation products.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary choice for the analysis of this compound due to the compound's polarity and UV-absorbing properties. A well-developed HPLC method can effectively separate the main component from closely related substances.

Method Development Strategy:

The development of a suitable HPLC method involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings. Given the structure of this compound, a C18 or C8 column would be appropriate stationary phases. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode to achieve optimal separation. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Proposed HPLC Method Parameters:

ParameterProposed Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

This method is anticipated to provide good resolution and peak shape for this compound. Further optimization may be required to resolve all potential impurities. A similar approach has been successfully applied for the separation of other halogenated aromatic compounds.

While HPLC is the preferred method for the analysis of this compound itself, Gas Chromatography (GC) can be a valuable tool for the determination of volatile impurities or for the analysis of the compound after derivatization. For instance, residual solvents from the synthesis process can be effectively monitored using headspace GC.

The direct GC analysis of this compound would require high temperatures, which could lead to thermal degradation. However, if derivatized to a more volatile and thermally stable form, GC-MS could provide excellent separation and structural information about impurities. The use of a halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), could enhance selectivity and sensitivity for halogenated impurities. nih.gov

Proposed Headspace GC Method for Residual Solvents:

ParameterProposed Condition
Column DB-624 (30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium
Oven Temperature 50°C (5 min) to 200°C at 10°C/min
Injector Temperature 220 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Headspace Vial Temp 80 °C
Headspace Incubation Time 20 minutes

Method Validation According to Regulatory Guidelines (e.g., ICH)

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures. ich.orgeuropa.eufda.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the HPLC method, specificity would be demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be achieved by analyzing a placebo, a spiked sample, and by performing forced degradation studies. In forced degradation, the compound is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and to show that the method can separate these from the main peak.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. ich.orgeuropa.eufda.gov

Acceptance Criteria for Accuracy and Precision (based on ICH guidelines):

ParameterAcceptance Criteria
Accuracy (Recovery) 98.0% to 102.0%
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%

Robustness and Ruggedness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. who.intresearchgate.net Ruggedness, often used interchangeably with robustness, is the degree of reproducibility of test results obtained under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. ut.eesemanticscholar.org A thorough evaluation of these parameters is crucial before the transfer of an analytical method to other laboratories. who.int

The robustness of a high-performance liquid chromatography (HPLC) method for a compound like this compound would typically be assessed by intentionally varying critical parameters and observing the effect on the analytical results, such as peak area, retention time, and resolution. While specific studies on this compound are not publicly available, the following table illustrates a typical robustness study design based on established analytical practices. who.inttbzmed.ac.ir

Table 1: Illustrative Robustness Study for HPLC Analysis of this compound

ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minRelative Standard Deviation (RSD) ≤ 2.0%
Mobile Phase Composition ± 2% Organic PhaseRSD ≤ 2.0%; Tailing Factor ≤ 2.0
Column Temperature ± 5 °CRSD ≤ 2.0%
Wavelength ± 2 nmRSD ≤ 2.0%
pH of Mobile Phase Buffer ± 0.2 unitsRSD ≤ 2.0%; Tailing Factor ≤ 2.0

In a typical ruggedness study, the method's performance would be evaluated by different analysts on different instruments and on different days. The results of these experiments are then statistically analyzed to confirm that the method is reproducible under various conditions. For instance, a study on the related compound bromazepam demonstrated method ruggedness by showing no significant differences in accuracy and precision when the analysis was performed by different analysts and on different instruments. tbzmed.ac.ir

The findings from robustness and ruggedness studies are critical for establishing system suitability parameters. These parameters, such as resolution and tailing factor, are then monitored during routine analysis to ensure the continued validity of the analytical procedure. ut.ee

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. scispace.com The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. scispace.com

Several methods can be employed to determine the LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. scispace.com For instance, the International Council for Harmonisation (ICH) guidelines suggest a signal-to-noise ratio of 3:1 for the LOD and 10:1 for the LOQ.

Table 2: Illustrative LOD and LOQ for this compound Analysis

ParameterValue (µg/mL)Method of Determination
Limit of Detection (LOD) 2.5Based on Standard Deviation of the Blank and Slope
Limit of Quantification (LOQ) 8.5Based on Standard Deviation of the Blank and Slope

The determination of these limits is crucial for the analysis of impurities and degradation products, where the analytes of interest may be present at very low concentrations. A sensitive method with low LOD and LOQ values ensures that even trace amounts of these substances can be accurately detected and quantified, which is a critical aspect of quality control in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-chloro-2-fluorobenzamide, considering regioselectivity challenges?

  • Methodology :

  • Step 1 : Start with 2-fluorobenzamide. Fluorine at position 2 directs electrophilic substitution to the para (position 5) and meta (position 4) positions.
  • Step 2 : Bromination at position 4 using N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acid catalysis) to favor meta substitution relative to the amide group.
  • Step 3 : Chlorination at position 5 via electrophilic chlorination (e.g., Cl₂/FeCl₃) or using a directing group strategy.
  • Note : Verify regiochemistry at each step using 1^1H/13^13C NMR and mass spectrometry. Orthogonal protecting groups may be required to avoid over-halogenation .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, especially for verifying halogen positions and amide conformation .
  • NMR analysis :
  • 19F NMR^{19}\text{F NMR}: A singlet near -110 ppm confirms the fluorine at position 2.
  • 1H NMR^1\text{H NMR}: Splitting patterns (e.g., coupling between H-3 and H-6) validate substitution patterns.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₄BrClFNO) with <2 ppm error .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1^1H NMR peaks) be resolved during characterization?

  • Methodology :

  • Scenario : Extra peaks may arise from impurities (e.g., unreacted intermediates) or rotamers of the amide group.
  • Solutions :

Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).

Variable-temperature NMR : Heat the sample to 50°C to coalesce rotameric signals.

2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H-13^13C couplings .

Q. What strategies are effective for studying the bioactivity of this compound in medicinal chemistry?

  • Methodology :

  • Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., kinase inhibitors).
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) via fluorescence-based assays.
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays.
  • SAR studies : Synthesize analogs (e.g., replacing Br with I or Cl with CF₃) to optimize potency and selectivity .

Q. How can researchers address discrepancies in reported melting points or solubility data?

  • Methodology :

  • Reproducibility checks : Repeat synthesis and purification under standardized conditions (e.g., recrystallization from ethanol/water).
  • Analytical techniques :
  • DSC (Differential Scanning Calorimetry) : Accurately determine melting points and detect polymorphs.
  • HPLC purity analysis : Ensure >95% purity to exclude impurities affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.